molecular formula C13H17NO B589064 1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE CAS No. 149704-65-4

1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE

Cat. No.: B589064
CAS No.: 149704-65-4
M. Wt: 203.285
InChI Key: WFSSZWCJEOTHLF-UHFFFAOYSA-N
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Description

1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE is a synthetic compound characterized by the presence of a pyrrolidine ring attached to a phenyl group via a methylene bridge

Scientific Research Applications

1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties.

Safety and Hazards

α-PiHP is a controlled substance in several countries due to its potential for abuse . There is evidence that its abuse is likely to constitute a substantial public health and social problem . It has no known therapeutic use .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, as found in “1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one”, is one such scaffold. Future research may focus on designing new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE typically involves the reaction of 4-bromomethylacetophenone with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Comparison with Similar Compounds

  • 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine
  • 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one
  • 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one

Comparison: 1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE is unique due to its specific structural features, such as the ethanone group, which differentiates it from similar compounds

Properties

IUPAC Name

1-[4-(pyrrolidin-1-ylmethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(15)13-6-4-12(5-7-13)10-14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSSZWCJEOTHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702578
Record name 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149704-65-4
Record name 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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